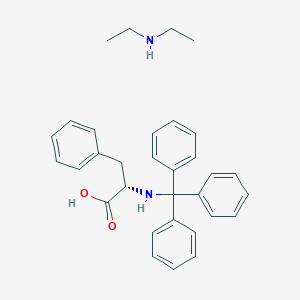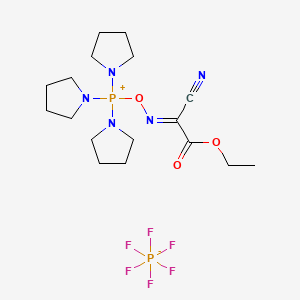
H-Orn-AMC hydrochloride salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Orn-AMC hydrochloride salt: is a chemical compound with the molecular formula C14H22N4O2·HCl. It is a derivative of ornithine, an amino acid, and is often used in biochemical research. This compound is particularly known for its role in enzymatic assays, where it serves as a substrate for various proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Orn-AMC hydrochloride salt typically involves the coupling of ornithine with 7-amino-4-methylcoumarin (AMC). The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like N,N-diisopropylethylamine (DIPEA). The reaction mixture is then purified through crystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: H-Orn-AMC hydrochloride salt primarily undergoes hydrolysis and enzymatic cleavage reactions. It is stable under acidic conditions but can be hydrolyzed in the presence of strong bases.
Common Reagents and Conditions:
Hydrolysis: Strong bases like sodium hydroxide (NaOH) can hydrolyze the compound.
Enzymatic Cleavage: Proteases such as trypsin and chymotrypsin can cleave the AMC moiety from the ornithine residue.
Major Products Formed:
Hydrolysis: The hydrolysis of this compound results in the formation of ornithine and 7-amino-4-methylcoumarin.
Enzymatic Cleavage: Enzymatic reactions yield similar products, with the release of free AMC, which can be detected fluorometrically.
Scientific Research Applications
Chemistry: In chemistry, H-Orn-AMC hydrochloride salt is used as a fluorescent substrate in various assays to study enzyme kinetics and inhibition.
Biology: In biological research, this compound is employed to investigate the activity of proteases in cell cultures and tissue samples. It helps in understanding protein degradation pathways and enzyme regulation.
Medicine: In medical research, this compound is used to screen for potential inhibitors of proteases, which are targets for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.
Industry: In the pharmaceutical industry, this compound is utilized in quality control assays to ensure the efficacy of enzyme-based drugs and formulations.
Mechanism of Action
H-Orn-AMC hydrochloride salt acts as a substrate for proteases. When cleaved by these enzymes, it releases 7-amino-4-methylcoumarin, which fluoresces under UV light. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are primarily serine and cysteine proteases, and the pathways involved include proteolytic cleavage and subsequent fluorescence detection.
Comparison with Similar Compounds
- H-Lys-AMC hydrochloride salt
- H-Arg-AMC hydrochloride salt
- H-Gly-AMC hydrochloride salt
Comparison: H-Orn-AMC hydrochloride salt is unique due to its specific substrate properties for ornithine-specific proteases. Compared to H-Lys-AMC and H-Arg-AMC, it offers distinct advantages in assays requiring high specificity and sensitivity for ornithine-cleaving enzymes. Its fluorescence properties are similar to other AMC derivatives, making it a versatile tool in various biochemical assays.
Properties
CAS No. |
98516-75-7 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(2S)-2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
InChI |
InChI=1S/C15H19N3O3/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20)/t12-/m0/s1 |
InChI Key |
MNDZVJYQUMPBPZ-LBPRGKRZSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B612951.png)


